![molecular formula C25H20ClN3OS B2415173 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide CAS No. 681268-68-8](/img/structure/B2415173.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
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Overview
Description
Scientific Research Applications
- Researchers have investigated the antiproliferative effects of this compound against cancer cell lines. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), and reduced the expression of proliferating cell nuclear antigen (PCNA). These findings suggest a complex mechanism combining antiproliferative effects with cell death induction .
- Among the synthesized compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated potent pH-sensing properties. It serves as a pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .
- Molecular simulations revealed that compound 13 interacts favorably with the active site of LmPTR1, an enzyme in Leishmania parasites. Its in vitro antipromastigote activity suggests potential as an antileishmanial agent .
- Although not directly tested, the compound’s structural features may warrant investigation for antimalarial activity. Researchers could explore its effects against Plasmodium parasites .
- Chalcones derived from similar structures have shown varying cytotoxic effects against lung carcinoma. Further exploration of this compound’s cytotoxicity could be valuable .
- While not directly studied, the design and synthesis of related benzamide derivatives highlight potential anti-tubercular activity. Researchers could evaluate this compound against Mycobacterium tuberculosis H37Ra .
Antiproliferative Activity in Cancer Cells
Fluorescent pH Indicator
Antileishmanial Activity
Antimalarial Evaluation
Cytotoxic Effects in Lung Carcinoma
Anti-Tubercular Potential
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiration of fungi . It inhibits cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Mode of Action
The compound interacts with its targets by inhibiting the mitochondrial respiration of fungi . This inhibition occurs through the blocking of electron transfer between cytochrome b and cytochrome c1 . This blockage disrupts the normal functioning of the fungi, leading to their eventual death.
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria of fungi . By blocking the transfer of electrons between cytochrome b and cytochrome c1, the compound disrupts the production of ATP, the energy currency of the cell. This disruption leads to a lack of energy for the fungi, causing them to die.
Result of Action
The result of the compound’s action is the death of the fungi. By inhibiting mitochondrial respiration, the compound deprives the fungi of the energy they need to survive . This leads to the death of the fungi, effectively controlling the fungal infection.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound is used in agriculture to control a wide range of plant pathogens . The effectiveness of the compound can be influenced by factors such as the type of crop, the specific strain of fungi, and the environmental conditions. Additionally, the compound is of temporary and low toxicity, and is merely an irritant of eyes and skin . It is also likely to bioaccumulate in aquatic organisms .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-19-11-13-20(14-12-19)29-24(21-15-31-16-22(21)28-29)27-25(30)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXUKHDFZRIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
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